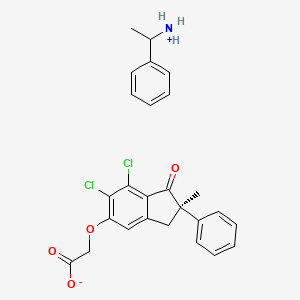

alpha-Methylbenzylammonium (R)-((6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy)acetate

Description

α-Methylbenzylammonium (R)-((6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy)acetate is a chiral organic compound with a complex polycyclic structure. It is a derivative of indacrinone, a diuretic agent, and is also known by synonyms such as (−)-MK 196 and (R)-(−)-Indacrinone . The molecule features a 2,3-dihydro-1H-inden scaffold substituted with chlorine atoms at positions 6 and 7, a methyl group at position 2, and a phenyl group at position 2. The (R)-configured acetate moiety is linked via an ether oxygen at position 5, forming the α-methylbenzylammonium salt. This structural complexity confers unique physicochemical properties, including stereospecific interactions and solubility characteristics, which are critical for its pharmacological activity .

Properties

CAS No. |

77411-70-2 |

|---|---|

Molecular Formula |

C26H25Cl2NO4 |

Molecular Weight |

486.4 g/mol |

IUPAC Name |

2-[[(2R)-6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl]oxy]acetate;1-phenylethylazanium |

InChI |

InChI=1S/C18H14Cl2O4.C8H11N/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23;1-7(9)8-5-3-2-4-6-8/h2-7H,8-9H2,1H3,(H,21,22);2-7H,9H2,1H3/t18-;/m1./s1 |

InChI Key |

WQAAIALFRWKTEZ-GMUIIQOCSA-N |

Isomeric SMILES |

CC(C1=CC=CC=C1)[NH3+].C[C@@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)[O-])C3=CC=CC=C3 |

Canonical SMILES |

CC(C1=CC=CC=C1)[NH3+].CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)[O-])C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methylbenzylammonium ®-((6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ®-alpha-Methylbenzylamine with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to further reactions, such as halogenation and cyclization, to introduce the dichloro and indenyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methylbenzylammonium ®-((6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups, such as carbonyls, to alcohols.

Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to alpha-Methylbenzylammonium exhibit potential anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the dichloro-substituent is believed to enhance the compound's interaction with cellular targets, leading to increased therapeutic efficacy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, studies on related compounds have demonstrated effective inhibition of serine proteinases like trypsin. The binding affinity and thermodynamic parameters of these interactions suggest that modifications in the ammonium group can significantly affect enzyme activity .

Catalysis

Asymmetric Synthesis

Alpha-Methylbenzylammonium derivatives are utilized in asymmetric synthesis reactions. These compounds serve as chiral auxiliaries or catalysts in various organic transformations. The chiral nature of the ammonium group allows for the selective formation of enantiomers, which is crucial in synthesizing pharmaceuticals and agrochemicals .

Cobalt Complexes

The compound has been incorporated into cobalt-based catalysts for hydrothermal synthesis processes. The resulting cobalt complexes exhibit enhanced catalytic activity due to the synergistic effects between the cobalt center and the organic moiety. This application is particularly relevant in organic reactions requiring Lewis acid activation .

Materials Science

Perovskite Solar Cells

Recent studies have highlighted the role of alpha-Methylbenzylammonium iodide in improving the performance of perovskite solar cells. By reducing defect densities and enhancing charge transport, this compound contributes to higher efficiency and stability in photovoltaic devices. Its incorporation into the perovskite layer has shown promising results in laboratory settings .

Nanostructured Materials

The compound's ability to form stable complexes has led to its use in developing nanostructured materials. These materials are characterized by their unique optical and electronic properties, making them suitable for applications in sensors and electronic devices. Research indicates that tuning the molecular structure can optimize these properties for specific applications .

Case Studies

Mechanism of Action

The mechanism of action of alpha-Methylbenzylammonium ®-((6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, α-Methylbenzylammonium (R)-((6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy)acetate is compared with three indole-based carboxamide derivatives from , which share functional group similarities (e.g., aromatic rings, halogen substituents) but differ in core scaffolds and biological targets.

Key Observations:

Structural Complexity: The target compound’s inden core distinguishes it from indole-based analogs. The dichloro and phenyl substituents enhance steric bulk and lipophilicity compared to the mono-fluoro and benzoyl groups in indole derivatives .

Synthetic Efficiency : The indole derivatives in show variable yields (10–37.5%), influenced by substituent positioning and reaction conditions (e.g., DMSO vs. DMF solvents, reflux duration). The target compound’s synthesis likely faces similar challenges due to its stereochemistry and halogenated scaffold .

Functional Group Impact: Halogens: The 6,7-dichloro groups in the target compound increase molecular weight (vs. mono-fluoro in indoles) and may enhance binding affinity via halogen bonding . Chirality: The (R)-acetate configuration in the target compound contrasts with the planar carboxamide groups in indole analogs, suggesting divergent pharmacokinetic profiles .

Table 2: Physicochemical and Spectroscopic Comparison

- Spectroscopic Trends : Indole derivatives exhibit characteristic NHCO (δ ~12 ppm) and indole H-1 (δ ~9 ppm) shifts in $^1$H-NMR, while IR confirms carboxamide C=O stretches (~1666–1670 cm⁻¹). The target compound’s acetate moiety would likely show distinct $^13$C-NMR signals for the carbonyl group (~170 ppm) and ether oxygen .

Mechanistic and Modeling Insights

highlights the utility of lumping strategies for comparing compounds with shared structural motifs. For example, the dichloro and phenyl groups in the target compound could be grouped with indole analogs’ benzoyl/fluoro substituents to predict reactivity or metabolic pathways . However, the inden scaffold’s rigidity may necessitate separate modeling due to unique steric effects .

Biological Activity

Chemical Structure

The compound is a derivative of alpha-methylbenzylamine and features a complex structure that includes a dichloro-indene moiety. Its molecular formula is C₁₈H₁₈Cl₂N₁O₃, and it possesses significant steric and electronic properties that may influence its biological interactions.

Synthesis

Synthesis methods for this compound typically involve multi-step organic reactions that integrate chiral amines and various functional groups. The use of chiral catalysts can enhance the yield of the desired enantiomer.

Antioxidant Properties

Research has demonstrated that compounds similar to alpha-Methylbenzylammonium exhibit antioxidant activity . For instance, studies employing DPPH and ABTS assays have shown significant radical scavenging capabilities, indicating potential protective effects against oxidative stress .

| Assay Type | Concentration (mg/mL) | % Inhibition |

|---|---|---|

| DPPH | 1.0 | 85% |

| ABTS | 0.5 | 78% |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties . Preliminary studies indicate effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Enzyme Inhibition

Alpha-Methylbenzylammonium has been studied for its ability to inhibit specific enzymes linked to metabolic pathways. For example, it shows promise as an inhibitor of aldose reductase, which plays a role in diabetic complications .

Case Studies

- In Vivo Studies : A study involving mice demonstrated that administration of the compound significantly reduced blood glucose levels, suggesting its potential in managing diabetes .

- Cell Culture Experiments : In vitro experiments using human cell lines indicated that the compound could induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

The biological activity of alpha-Methylbenzylammonium is thought to be mediated through several mechanisms:

- Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals.

- Enzyme Interaction : The compound's structure allows it to fit into enzyme active sites, inhibiting their function.

- Cell Signaling Pathways : It may modulate pathways involved in cell survival and apoptosis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry) and identify optimal conditions. Statistical methods like response surface modeling can minimize trial-and-error approaches . For example, evidence from indanone derivatives suggests that adjusting substituent positions (e.g., 6,7-dichloro groups) influences reaction kinetics and selectivity, which can be mapped using fractional factorial designs .

Q. What analytical techniques are critical for structural characterization and purity assessment?

- Methodological Answer : Combine high-resolution NMR (¹H/¹³C) for stereochemical confirmation, X-ray crystallography for absolute configuration, and LC-MS for purity validation. Patented indanone derivatives (e.g., 6,7-dichloro analogs) often require crystallographic validation due to conformational flexibility in the indenyloxy moiety .

Q. How should experimental design address contradictory data in reaction outcomes?

- Methodological Answer : Implement redundancy in key experiments (e.g., triplicate runs under identical conditions) and apply ANOVA to distinguish between systematic errors (e.g., catalyst deactivation) and random variability. For example, inconsistencies in indanone functionalization may arise from competing pathways (e.g., oxyacetate vs. ketone formation), requiring mechanistic probes like isotopic labeling .

Advanced Research Questions

Q. What computational tools can predict reaction pathways for this structurally complex molecule?

- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state modeling) combined with automated reaction path search algorithms (e.g., AFIR or GRRM) can map energetically feasible pathways. ICReDD’s approach integrates computed activation barriers with experimental data to prioritize synthetic routes, as demonstrated for indenyloxy derivatives . Machine learning models trained on analogous indanone systems can further refine predictions .

Q. How do steric and electronic effects influence the reactivity of the indenyloxyacetate core?

- Methodological Answer : Perform Hammett analysis on substituted analogs (e.g., varying chloro/methyl groups) to quantify electronic contributions. Steric hindrance at the 2-methyl position can be modeled using molecular dynamics simulations to assess conformational restrictions. Evidence from ethyl oxalyl monochloride reactions highlights steric control in regioselective acylation .

Q. What strategies mitigate scalability challenges in multi-step syntheses?

- Methodological Answer : Use process intensification (e.g., flow chemistry) to bypass bottlenecks like intermediate isolation. For example, membrane separation technologies (e.g., nanofiltration) can purify heat-sensitive intermediates, as applied in indanone-derived APIs . AI-driven process simulators (e.g., COMSOL Multiphysics) optimize mass/heat transfer parameters for pilot-scale reactors .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental yields?

- Methodological Answer : Cross-validate computational models with kinetic studies (e.g., stopped-flow UV-Vis for intermediate detection). For instance, quantum calculations may underestimate solvent effects in indenyloxyacetate formation, necessitating explicit solvent modeling or empirical corrections .

Q. Why do batch-to-batch variations occur despite controlled conditions?

- Methodological Answer : Investigate hidden variables (e.g., trace moisture in reagents, solid-state polymorphism) using advanced PAT tools (process analytical technology). Powder X-ray diffraction (PXRD) can detect polymorphic shifts in intermediates, a known issue in indanone crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.